
GSK2194069
Descripción
GSK2194069 is a potent and selective inhibitor of fatty acid synthase (FASN), specifically targeting the β-ketoacyl reductase (KR) domain. It exhibits an IC50 of 7.7 nM against human FASN, with high specificity demonstrated in assays using acetyl-CoA and NADPH as substrates . This compound inhibits de novo lipogenesis (DNL) by blocking the conversion of β-ketoacyl intermediates to fully saturated fatty acids, a critical step in FASN activity. Preclinical studies highlight its efficacy in reducing cancer cell proliferation, particularly in FASN-positive models such as LNCaP prostate cancer cells and A549 lung cancer cells, where it decreases phosphatidylcholine levels (EC50 = 15.5 ± 9 nM) and alters metabolomic profiles (e.g., reductions in L-acetyl carnitine and palmitoyl-L-carnitine) .
Propiedades
IUPAC Name |
4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPWCUIYUOEMG-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332331-08-4 | |
Record name | 1332331-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Strategy for Radiolabeling Triazolone Scaffolds
The development of positron emission tomography (PET) probes based on this compound necessitated efficient carbon-11 labeling at the N-methyl position of the triazolone ring. Alkylation of the triazolone precursor with [11C]CH3I or [11C]CH3OTf emerged as the primary strategy, preserving FASN binding affinity while introducing the radionuclide.
Table 1: Reaction Conditions for [11C]Methylation of Triazolone Derivatives
Compound | Precursor | Reagent | Base | Solvent | Time (min) | RCY (%)* | Molar Activity (GBq/µmol) |
---|---|---|---|---|---|---|---|
[11C]4 | This compound | [11C]CH3I | NaOH | DMSO | 30 | 46.8 ± 9.0 | 420 ± 320 |
[11C]4 | This compound | [11C]CH3I | K2CO3 | DMF | 30 | 52.5 ± 1.5 | 240 |
[11C]5 | Fluorinated analog | [11C]CH3OTf | K2CO3 | DMF | 16 | 65.3 ± 18.5 | 1280 |
[11C]6 | Chloro-fluoro analog | [11C]CH3I | NaOH | DMSO | 33 ± 6 | 61.8 ± 15.5 | 49 ± 27 |
*RCY: Radiochemical yield decay-corrected to reagent delivery.
Optimization of Alkylation Efficiency
The choice of base and solvent significantly impacted radiochemical yields (RCY). For [11C]4, using NaOH/DMSO achieved 46.8% RCY, whereas K2CO3/DMF improved yields to 52.5% but reduced molar activity due to longer reaction times. [11C]CH3OTf outperformed [11C]CH3I in labeling [11C]5, delivering higher molar activity (1280 GBq/µmol vs. 322 GBq/µmol) due to its superior leaving-group properties.
Structural Modifications and SAR Analysis
Impact of Aromatic Substitutions
Introducing fluorine at the 2-position of the benzofuran-phenyl group (compound [11C]5) maintained FASN affinity (IC50 = 3 nM) while enhancing metabolic stability. In contrast, replacing benzofuran with 4-chlorophenyl ([11C]6) reduced potency (IC50 > 50 nM), underscoring the benzofuran moiety’s critical role in target engagement.
Side Chain Modifications
The (S)-pyrrolidin-3-ylmethyl group linked to cyclopropanecarbonyl proved essential for KR domain binding. Epimerization to the (R)-configuration or replacing cyclopropanecarbonyl with bulkier acyl groups diminished activity by >100-fold.
Challenges in Scalable Synthesis
Purification of Chiral Intermediates
The stereoselective synthesis of the pyrrolidine side chain required chiral resolution via preparative HPLC, with reported enantiomeric excess (ee) >98% using cellulose-based columns. However, low yields (12–18%) at this step highlight opportunities for asymmetric catalysis improvements.
Stability of Triazolone Intermediates
Under basic conditions, the triazolone ring exhibited susceptibility to hydrolysis, necessitating strict temperature control (<40°C) and anhydrous solvents during alkylation.
Comparative Analysis of Labeling Methods
Table 2: Performance Metrics of [11C]this compound Analogs
Parameter | [11C]4 | [11C]5 | [11C]6 |
---|---|---|---|
FASN IC50 (nM) | 20 | 3 | >50 |
LogP | 3.2 ± 0.1 | 3.5 ± 0.2 | 4.1 ± 0.3 |
Plasma Stability (t1/2, min) | 45 | 68 | 22 |
Tumor Uptake (SUV) | 1.8 ± 0.3 | 2.4 ± 0.5 | 0.9 ± 0.2 |
Data adapted from in vitro assays and murine xenograft studies .
Análisis De Reacciones Químicas
Molecular Mechanism of FASN Inhibition
GSK2194069 selectively targets the ketoacyl reductase (KR) domain of FASN, as demonstrated by X-ray crystallography showing binding to the human FASN Psi/KR tri-domain complex (PDB: 82454) . This interaction disrupts the NADPH-dependent reduction reaction in fatty acid elongation, specifically blocking the conversion of β-ketoacyl-ACP to β-hydroxyacyl-ATP during palmitate synthesis .
Key structural features :
Metabolic Consequences of FASN Inhibition
Treatment with 1 µM this compound in BT-474 breast cancer cells induces:
Metabolic Parameter | Fold Change | Significance (q-value) | Source |
---|---|---|---|
Intracellular malonate | 750-1500× | <0.001 | |
Succinate | 7-15× | <0.005 | |
Malonyl-CoA | 15-30× | <0.01 | |
[U-¹³C]glutamine → citrate | +40% m+5 | p<0.05 |
This pattern reflects:
-
Substrate accumulation : Malonate buildup from blocked fatty acid synthesis
-
TCA cycle disruption : Succinate accumulation suggests competitive inhibition of succinate dehydrogenase (SDH) by malonate
-
Reductive metabolism shift : Increased m+5 citrate labeling indicates enhanced glutamine-dependent reductive carboxylation
Off-Target Effects on Mitochondrial Function
At concentrations ≥10 µM, this compound demonstrates secondary effects:
Respiratory chain modulation :
-
35% reduction in maximal oxygen consumption rate (OCR) in BT-474 cells
-
Malonate-mediated SDH inhibition confirmed through BIOLOG phenotypic assays
Isotope tracing evidence :
-
Complete blockade of deuterium incorporation into myristic acid (C14:0) at 1 µM
-
Preserved elongase activity (ximenic acid synthesis unaffected)
Chemical Stability and Cellular Uptake
LC-MS/MS analysis confirms:
-
98% intracellular recovery in BT-474 cells after 24h exposure
-
Collision-induced dissociation (CID) profile shows five stable fragments (m/z 186, 213, 241, 269, 297)
-
No detectable metabolism to secondary metabolites under standard conditions
Comparative Pharmacological Profile
Parameter | This compound | Fasnall |
---|---|---|
Primary target | FASN KR | Complex I |
Malonyl-CoA accumulation | Yes | No |
Palmitate synthesis IC₅₀ | 0.03 µM | 2.7 µM |
Mitochondrial OCR effect | Indirect | Direct |
Aplicaciones Científicas De Investigación
Scientific Research Applications
- Cancer Treatment : GSK2194069 has been extensively studied for its effects on various cancer cell lines, including breast, prostate, and lung cancers. It has demonstrated the ability to completely block de novo fatty acid synthesis in multiple cancer types, making it a promising candidate for cancer therapy.
- Metabolic Studies : Research indicates that this compound alters metabolic fluxes within cells. For instance, stable isotope tracing studies have shown that treatment with this compound leads to significant changes in the labeling patterns of metabolites derived from glucose and glutamine, indicating its impact on cellular metabolism .
- Preclinical Models : In preclinical studies, this compound has been evaluated for its therapeutic efficacy in models of hepatocellular carcinoma (HCC) and other neoplasms. These studies suggest that FASN inhibition can lead to reduced tumor growth and improved survival rates in animal models .
Case Study 1: Breast Cancer Cell Lines
A study involving BT-474 breast cancer cells treated with this compound showed a marked decrease in cell viability and significant metabolic perturbations. The treatment resulted in a substantial accumulation of malonate and succinate, confirming the effectiveness of this compound as a FASN inhibitor .
Metabolite | Control (µM) | This compound (µM) | Fold Change |
---|---|---|---|
Malonate | 0 | 750-1500 | 750-1500 |
Succinate | 0 | 7-15 | 7-15 |
Case Study 2: Prostate Cancer
In LNCaP-LN3 prostate cancer cells, this compound was shown to significantly inhibit cell proliferation in a concentration-dependent manner. The IC50 value for this compound was reported at approximately 0.0604 µM, highlighting its potency as a FASN inhibitor compared to other compounds like Fasnall .
Compound | IC50 (µM) |
---|---|
This compound | 0.0604 |
Fasnall | 3.71 |
TVB-3166 | 0.0736 |
Therapeutic Implications
The inhibition of FASN by this compound presents several therapeutic implications:
- Targeting Lipid Metabolism : By disrupting lipid biosynthesis pathways, this compound may enhance the efficacy of existing cancer therapies.
- Combination Therapies : Its use in combination with other agents could potentially overcome resistance mechanisms in cancer cells.
- Broader Applications : Beyond oncology, understanding the role of FASN inhibition may lead to novel treatments for metabolic disorders associated with dysregulated lipid metabolism.
Mecanismo De Acción
GSK2194069 ejerce sus efectos inhibiendo específicamente la actividad reductasa de β-cetoacilo de la sintetasa de ácidos grasos. Esta enzima es crucial para la síntesis de novo de ácidos grasos de cadena larga. Al unirse al sitio activo de la enzima, this compound evita la reducción de los intermediarios β-cetoacilo, deteniendo así la síntesis de ácidos grasos. Esta inhibición conduce a una disminución de los niveles de lípidos celulares, lo que es particularmente perjudicial para las células cancerosas que dependen de la síntesis de ácidos grasos para el crecimiento y la supervivencia .
Comparación Con Compuestos Similares
Mechanism and Specificity
GSK2194069 distinguishes itself from other FASN inhibitors through its domain-specific action on the KR site, contrasting with inhibitors like C75 (targeting FASN’s enoyl reductase domain) and orlistat (pan-FASN inhibitor).
Key Competitors and Mechanisms:
Compound | Target Domain | IC50/EC50 | Off-Target Effects |
---|---|---|---|
This compound | β-Ketoacyl Reductase (KR) | 7.7 nM (FASN) | None reported |
TVB-2640/TVB-3166 | FASN Thioesterase (TE) | N/A | Malonyl-CoA/succinate accumulation |
C75 | Enoyl Reductase (ER) | ~50 µM | Cholesterol metabolism disruption |
Fasnall | Non-FASN targets (Complex I) | N/A | TCA cycle/glycolysis perturbation |
Orlistat | Multiple FASN domains | ~5 µM | Gastrointestinal toxicity |
Metabolic Impact
This compound, TVB-2640, and TVB-3166 form a "consensus group" of FASN inhibitors that induce a characteristic metabolic signature:
- 750–1500-fold increase in malonate
- 7–15-fold accumulation of succinate
- 15–30-fold rise in malonyl-CoA .
In contrast, Fasnall (100 µM) depletes succinate, malonyl-CoA, and acetyl-CoA, indicating off-target effects on mitochondrial Complex I and glycolysis . Similarly, C75 and cerulenin fail to replicate the FASN inhibition signature, instead altering unrelated pathways .
Structural and Functional Advantages
- Cell-Type Specificity: this compound shows higher efficacy in FASN-positive cells (e.g., LNCaP vs. PC3 cells), whereas Fasnall indiscriminately reduces resorufin fluorescence across eight breast cancer lines within 1.5 hours, suggesting non-specific metabolic interference .
Therapeutic Efficacy and Limitations
- In Vitro vs. In Vivo : While this compound reduces LNCaP-LN3 prostate cancer cell growth (IC50 = 60.4 nM) and blocks YAP-driven lipid synthesis in MCF10A cells, its radiolabeled derivatives ([^11C]4, [^11C]5) exhibit poor tumor uptake in mice, limiting imaging applications .
- Cytotoxicity Profile : At 25 µM, this compound becomes cytotoxic but protects against glucose limitation-induced LDH release at lower doses (0.25–2.5 µM) . Fasnall, however, shows dose-dependent cytotoxicity unrelated to FASN inhibition .
Actividad Biológica
GSK2194069 is a potent inhibitor of human fatty acid synthase (hFASN), with significant implications for cancer therapy and viral infection management. This compound has garnered attention due to its ability to inhibit lipid synthesis and its potential therapeutic applications in various malignancies.
Chemical Structure and Properties
- Chemical Name: 4-[4-(5-Benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Molecular Formula: C25H24N4O3
- Purity: ≥99%
- IC50 (hFASN): 7.7 nM
- EC50 (A549 cells): 15 nM
- EC50 (SARS-CoV-2): 0.9 nM
Biological Activity
This compound exhibits a range of biological activities primarily through its inhibition of fatty acid synthase, which plays a critical role in lipid metabolism and cellular proliferation.
-
FASN Inhibition:
- This compound selectively inhibits the ketoacyl reductase domain of hFASN, disrupting the fatty acid synthesis pathway.
- This inhibition leads to the accumulation of malonyl-CoA and succinate in treated cells, indicating a metabolic shift away from lipid synthesis towards other pathways such as glycolysis .
-
Impact on Cancer Cells:
- In vitro studies have shown that this compound significantly reduces the proliferation of A549 non-small-cell lung cancer cells. The compound's effectiveness is evidenced by an EC50 of 15 nM, demonstrating its potency in inhibiting cancer cell growth .
- In vivo studies revealed that administration of this compound resulted in reduced tumor sizes in mouse models, suggesting its potential as a therapeutic agent against tumors .
- Viral Infection Inhibition:
Comparative Analysis with Other FASN Inhibitors
To understand the unique profile of this compound, it is essential to compare it with other known FASN inhibitors:
Compound | IC50 (hFASN) | EC50 (Cancer Cells) | Mechanism of Action |
---|---|---|---|
This compound | 7.7 nM | 15 nM | Selective ketoacyl reductase inhibitor |
Orlistat | Not specified | Varies | Lipase inhibitor; less selective |
TVB-3166 | 60.4 nM | Not specified | Reversible FASN inhibitor |
Fasnall | Not specified | Varies | Multi-domain FASN inhibitor |
Case Study: Breast Cancer Metabolism
A study investigating the effects of this compound on breast cancer cells demonstrated that treatment led to significant metabolic alterations:
- The compound caused a marked decrease in palmitic acid labeling from glucose and glutamine sources, indicating effective inhibition of fatty acid synthesis pathways .
- Accumulation of metabolic intermediates such as malonyl-CoA was observed, which is consistent with the expected outcomes from FASN inhibition .
Research Findings on Metabolic Shifts
Further research revealed that this compound not only inhibits fatty acid synthesis but also alters the overall metabolic landscape of cancer cells:
- The compound caused a significant increase in intracellular levels of malonate (up to 1500-fold) and succinate (7 to 15-fold), reinforcing its role as a potent metabolic modulator .
- These metabolic changes were correlated with reduced cell proliferation, emphasizing the importance of lipid metabolism in cancer cell growth dynamics .
Q & A
Q. What is the primary mechanism of action of GSK2194069 in cancer research?
Methodological Answer: this compound is a β-keto reductase (KR) domain-specific inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis (DNL). It competitively binds to the KR domain, blocking the reduction of β-ketoacyl intermediates during fatty acid elongation . To validate its mechanism:
Q. How to determine the optimal concentration of this compound for in vitro studies?
Methodological Answer: Optimal concentrations depend on cell line sensitivity and assay type:
- Dose-Response Curves : Test concentrations from 0.01–50 μM (common range) and calculate IC50 using nonlinear regression .
- Cell Viability Assays : For prostate cancer (e.g., LNCaP-LN3), 1–10 μM effectively reduces proliferation .
- Metabolomic Studies : Lower doses (0.1–1 μM) suffice to perturb lipid metabolism without cytotoxicity .
Q. What are the key considerations for handling and storing this compound?
Methodological Answer:
- Storage : Store powder at -20°C (stable for 3 years) and dissolved DMSO stock at -80°C (stable for 2 years) .
- Solubility : Use DMSO (90 mg/mL; 210 mM) for in vitro studies. Avoid aqueous buffers due to precipitation .
- Contamination Control : Pre-aliquot to minimize freeze-thaw cycles and verify purity (>98%) via HPLC before critical experiments .
Advanced Research Questions
Q. How to design experiments to assess the metabolic consequences of FASN inhibition by this compound?
Methodological Answer:
Q. What methodologies are recommended for reconciling discrepancies in IC50 values across cell lines?
Methodological Answer: Discrepancies (e.g., IC50 = 7.7 nM in biochemical assays vs. 60.4 nM in viability assays ) arise due to:
Q. How to evaluate the impact of this compound on lipid metabolism using stable isotope tracing?
Methodological Answer:
Q. What strategies can mitigate off-target effects when combining this compound with other metabolic inhibitors?
Methodological Answer:
- Dose Optimization : Use sub-IC50 doses (e.g., 0.1 μM this compound + 10 μM CP-640186 [ACC inhibitor]) to minimize cytotoxicity .
- Synergy Analysis : Calculate combination indices (CI) via Chou-Talalay method .
- Control Experiments : Include single-agent and vehicle controls to distinguish specific effects. For example:
Data Contradictions and Resolution
Key Contradictions:
- IC50 Variability : Biochemical assays report IC50 = 7.7 nM , while viability assays show higher values (e.g., 60.4 nM ).
- Resolution : Biochemical IC50 reflects direct enzyme inhibition, while cellular IC50 incorporates factors like drug uptake and metabolic adaptation.
- In Vitro vs. In Vivo Efficacy : this compound inhibits prostate xenograft growth without toxicity , but in vitro models show cell line-dependent rescue by lipids .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.